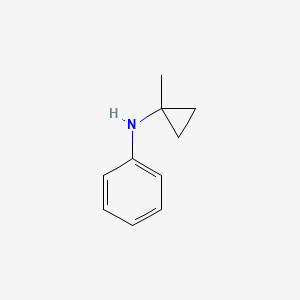

N-(1-methylcyclopropyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-methylcyclopropyl)aniline is an organic compound. It’s a derivative of aniline, which is an important model system for biological chromophores . The compound is a versatile chemical compound widely utilized across various industries .

Synthesis Analysis

The synthesis of aniline derivatives has been studied extensively. For instance, the methylation of anilines with methanol has been catalyzed by cyclometalated ruthenium complexes . Another study focused on the polymerization of new aniline derivatives, studying how the structure of the initial aniline derivatives affects the properties of the resulting polymeric products .Chemical Reactions Analysis

Aniline, an important model system for biological chromophores, undergoes ultrafast H-atom loss upon absorption of an ultraviolet photon . By varying the number and position of methyl substituents on both the aromatic ring and amine functional group, the ultrafast production of photofragments as a function of molecular structure can be explored .Physical And Chemical Properties Analysis

Aniline has a boiling point of about 184°C and a melting point of about -6°C . The compound is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether .Scientific Research Applications

- Details : The hydrogen autotransfer procedure occurs under mild conditions (around 60 °C) with sodium hydroxide (NaOH) as the base. Mechanistic investigations suggest that an active homogeneous ruthenium complex and β-hydride elimination of methanol are crucial steps in this process .

- Findings : Aniline adsorption is influenced by multiple components, and it reaches equilibrium within 24 hours. Understanding this adsorption process helps predict the environmental risk associated with aniline .

- Observations : Aniline is adsorbed onto complexes via spontaneous exothermic physical adsorption. The amount of aniline desorbed increases with higher humic acid (HA) content. A lag in desorption is observed, particularly for certain complexes .

Catalysis and Methylation

Environmental Adsorption Studies

Aniline Adsorption–Desorption Mechanism

Mechanism of Action

Safety and Hazards

Aniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, acute toxicity (oral, inhalation, dermal), serious eye damage, skin sensitization, germ cell mutagenicity, carcinogenicity, and specific target organ toxicity (repeated exposure) .

Future Directions

properties

IUPAC Name |

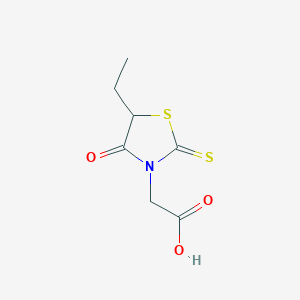

N-(1-methylcyclopropyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-10(7-8-10)11-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTYLPHAGPZZWLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-methylcyclopropyl)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(4-fluorophenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2555606.png)

![1-[(3S,4R)-3-(hydroxymethyl)-4-(thiophen-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2555610.png)

![3-(4-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2555612.png)

![3-(4-isopropylphenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2555615.png)

![ethyl 3-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2555616.png)

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(methylthio)benzyl)propanamide](/img/structure/B2555617.png)

![6-(Difluoromethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-3-carboxylic acid](/img/structure/B2555618.png)

![2-{2-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-oxoethoxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B2555620.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2555626.png)

![3-[3-(1-Aminocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid;hydrochloride](/img/structure/B2555628.png)